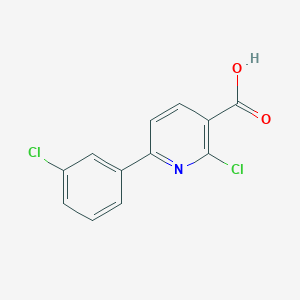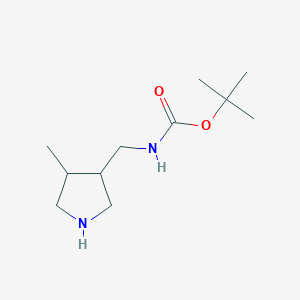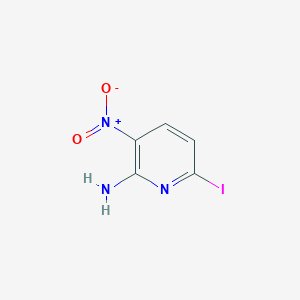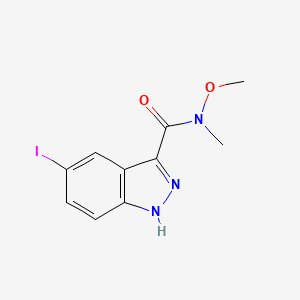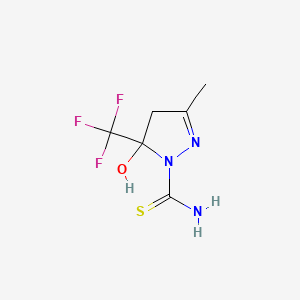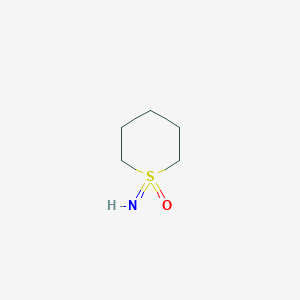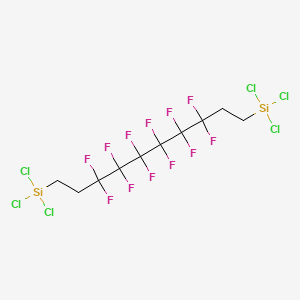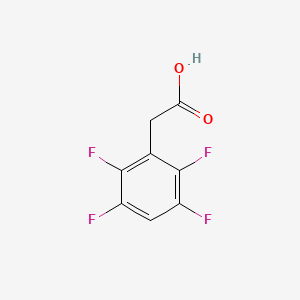
(2,3,5,6-Tetrafluorophenyl)acetic acid
概要
説明
(2,3,5,6-Tetrafluorophenyl)acetic acid is an organic compound belonging to the family of acetic acids It is characterized by the presence of four fluorine atoms attached to the phenyl ring, making it a tetrafluorinated derivative of phenylacetic acid
作用機序
Target of Action
It is known that tetrafluorophenyl (tfp) esters, a group to which this compound belongs, are typically used to attach fluorophores or haptens to the primary amines of biomolecules . This suggests that the compound may interact with a wide range of proteins and other biomolecules, depending on the specific context of its use.
Mode of Action
(2,3,5,6-Tetrafluorophenyl)acetic acid, as a TFP ester, forms a strong amide bond with the primary amines of biomolecules . This bond formation is the result of a reaction between the TFP ester and the amine group, leading to the release of a tetrafluorophenolate ion . The resulting amide bond is stable and resistant to hydrolysis, making TFP esters useful for creating durable modifications to biomolecules .
Pharmacokinetics
The stability of the amide bonds it forms suggests that it could have a relatively long half-life within the body
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it targets and the context of its use. As a TFP ester, its primary action is to form stable amide bonds with primary amines, leading to the modification of biomolecules . These modifications could potentially influence the function of the targeted biomolecules, leading to various downstream effects.
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could influence the rate at which it reacts with amines . Additionally, factors such as temperature and the presence of other reactive species could potentially influence its stability and reactivity.
生化学分析
Biochemical Properties
(2,3,5,6-Tetrafluorophenyl)acetic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, primarily through its carboxylic acid group. The compound forms strong amide bonds with primary amines of biomolecules, making it a valuable reagent in protein labeling and crosslinking . The fluorine atoms enhance the stability of these interactions by reducing susceptibility to hydrolysis . Additionally, this compound can act as a substrate for certain enzymes, facilitating specific biochemical transformations.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby altering the cellular redox state . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes related to cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes . These interactions are often mediated by the fluorine atoms, which enhance the compound’s binding affinity and specificity.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application in research. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several hours . Prolonged exposure to extreme pH or temperature can lead to its degradation, affecting its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and oxidative stress . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites in cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The fluorine atoms in this compound enhance its ability to interact with targeting signals, facilitating its precise localization within cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluorophenyl)acetic acid can be achieved through several methods. One efficient approach involves the intramolecular cyclization of the salt of 2-(2,3,4,5,6-pentafluorophenyl)thioacetic acid in the presence of potassium carbonate (K₂CO₃). This reaction substitutes the ortho fluorine atom and forms a lactone, which undergoes ring-opening to form the potassium salt of 2-(6-hydroxy-2,3,4,5-tetrafluorophenyl)thioacetic acid. The resulting salt is then converted into a methyl ester and desulfurized with Raney nickel to yield (2,3,4,5-tetrafluorophenyl)acetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
(2,3,5,6-Tetrafluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated phenylacetic acids on biological systems.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds, especially those requiring fluorinated aromatic rings.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and agrochemicals.
類似化合物との比較
Similar Compounds
(2,3,4,5-Tetrafluorophenyl)acetic acid: Similar in structure but with different fluorine atom positions.
(2,3,5,6-Tetrafluorophenol): A related compound with a hydroxyl group instead of an acetic acid moiety.
Pentafluorophenylacetic acid: Contains an additional fluorine atom compared to (2,3,5,6-Tetrafluorophenyl)acetic acid.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
特性
IUPAC Name |
2-(2,3,5,6-tetrafluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-5(10)8(12)3(7(4)11)1-6(13)14/h2H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWXCSFHJUKZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CC(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


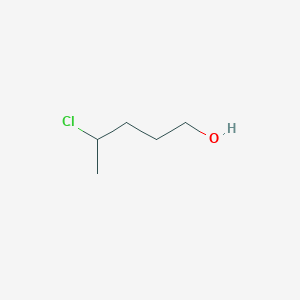
![Methyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3131259.png)
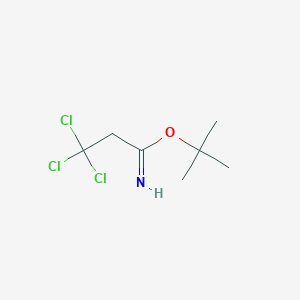
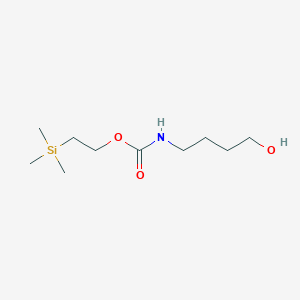
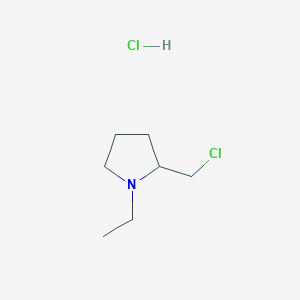
![1-(3,5-Dimethyl-pyrazol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol](/img/structure/B3131296.png)
